molecular formula C18H20N2O6S2 B2598083 Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate CAS No. 899998-68-6

Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2598083
CAS No.: 899998-68-6
M. Wt: 424.49
InChI Key: JFDHXEWMYOKOPX-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene-2-carboxylate core. This is followed by the introduction of the piperazine and benzodioxole groups through various coupling reactions. Common reagents used in these synthetic routes include sulfonyl chlorides, piperazine derivatives, and benzodioxole intermediates. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione
  • 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-6,7-dimethoxy-2H-chromen-2-one
  • Piribedil

Uniqueness

Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate is unique due to its combination of a thiophene ring with a piperazine and benzodioxole moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S2/c1-24-18(21)17-16(4-9-27-17)28(22,23)20-7-5-19(6-8-20)11-13-2-3-14-15(10-13)26-12-25-14/h2-4,9-10H,5-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDHXEWMYOKOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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